molecular formula C10H11BrN2O2 B8047846 Ethyl 8-bromo-1,5-dihydroimidazo[1,2-a]pyridine-2-carboxylate

Ethyl 8-bromo-1,5-dihydroimidazo[1,2-a]pyridine-2-carboxylate

Cat. No.: B8047846
M. Wt: 271.11 g/mol
InChI Key: JLLPJCVUILYICJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 8-bromo-1,5-dihydroimidazo[1,2-a]pyridine-2-carboxylate (CAS: 1038393-19-9) is a brominated heterocyclic compound with a molecular formula of C₁₀H₉BrN₂O₂ and a molecular weight of 269.09 g/mol . It is synthesized via cyclization of 2-amino-3-bromopyridine derivatives with ethyl bromopyruvate under controlled conditions . This compound serves as a critical intermediate in medicinal chemistry, particularly for Suzuki cross-coupling reactions, enabling the introduction of aryl or heteroaryl groups at the bromine position . Its applications span the development of kinase inhibitors, antiviral agents, and anticonvulsants .

Properties

IUPAC Name

ethyl 8-bromo-1,5-dihydroimidazo[1,2-a]pyridine-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11BrN2O2/c1-2-15-10(14)8-6-13-5-3-4-7(11)9(13)12-8/h3-4,6,12H,2,5H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JLLPJCVUILYICJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CN2CC=CC(=C2N1)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11BrN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Action Environment

One source suggests that a related compound should be stored in a dark place, sealed in dry conditions, and at a temperature of 2-8°c, suggesting that light, moisture, and temperature could potentially affect its stability.

Biochemical Analysis

Biological Activity

Ethyl 8-bromo-1,5-dihydroimidazo[1,2-a]pyridine-2-carboxylate is a heterocyclic compound belonging to the imidazo[1,2-a]pyridine family. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in antibacterial and antitumor domains. This article provides a comprehensive overview of its biological activity, including synthesis methods, structural comparisons with related compounds, and relevant research findings.

Structural Characteristics

The compound is characterized by the following structural features:

  • Bromine atom at the 8-position.
  • Ethyl ester at the 2-carboxylate position.
  • Molecular Formula : C10H9BrN2O2
  • Molecular Weight : 269.09 g/mol

Synthesis Methods

This compound can be synthesized through various methods, including:

  • Condensation reactions involving imidazo[1,2-a]pyridine derivatives.
  • Bromination reactions using brominating agents on suitable precursors.

Antibacterial Properties

Research indicates that compounds within the imidazo[1,2-a]pyridine class exhibit significant antibacterial activity. This compound is expected to share these properties based on structural similarities with other active derivatives. For instance:

Compound NameNotable Activity
Ethyl 8-bromo-5-methylimidazo[1,2-a]pyridine-2-carboxylateAntibacterial properties
Ethyl 6-methylimidazo[1,2-a]pyridine-2-carboxylatePotential anti-inflammatory effects

Antitumor Activity

Preliminary studies suggest that this compound may also possess antitumor properties. Similar compounds have demonstrated efficacy against various cancer cell lines. For example:

  • Compounds with imidazo[1,2-a]pyridine structures have been shown to inhibit key enzymes involved in tumor growth and proliferation.

Understanding the mechanism of action for this compound involves studying its interactions with biological macromolecules such as proteins and nucleic acids. Initial findings suggest that it may:

  • Interact with DNA or RNA targets.
  • Inhibit critical enzymes responsible for cellular processes.

Case Studies and Research Findings

Recent studies have focused on the biological activity of imidazo[1,2-a]pyridine derivatives. A notable investigation highlighted the anticancer activity of related compounds:

  • A compound structurally similar to this compound exhibited an IC50 value of 32 nM against EGFR (Epidermal Growth Factor Receptor), indicating potent inhibitory activity compared to established drugs like erlotinib (IC50 = 80 nM) .

Scientific Research Applications

Structural Overview

Ethyl 8-bromo-1,5-dihydroimidazo[1,2-a]pyridine-2-carboxylate features a bromine atom at the 8-position and an ethyl ester at the 2-carboxylate position. This specific arrangement may enhance its interaction with biological targets, making it a candidate for various therapeutic applications.

Antimicrobial Activity

Research indicates that compounds within the imidazo[1,2-a]pyridine class, including this compound, exhibit significant antibacterial properties. Preliminary studies suggest that this compound may inhibit the growth of various bacterial strains, similar to related derivatives which have shown efficacy against Gram-positive and Gram-negative bacteria as well as Mycobacterium species .

Antitumor Properties

The structural similarities between this compound and other known antitumor agents suggest potential applications in oncology. Studies have demonstrated that compounds in this class can induce apoptosis in cancer cell lines, providing a foundation for further investigation into their use as anticancer drugs.

Interaction Studies

Understanding how this compound interacts with biological macromolecules is crucial for elucidating its mechanism of action. Initial findings indicate that similar compounds can bind to DNA or RNA targets and inhibit key enzymes involved in cellular processes. This interaction could be pivotal for drug design aimed at targeting specific pathways in disease processes.

Comparison with Related Compounds

The following table compares this compound with other structurally related compounds:

Compound NameStructural FeaturesNotable Activity
Ethyl 8-bromo-5-methylimidazo[1,2-a]pyridine-2-carboxylateMethyl group at 5-positionAntibacterial properties
Ethyl 6-methylimidazo[1,2-a]pyridine-2-carboxylateMethyl group at 6-positionPotential anti-inflammatory effects
Ethyl 7-bromoimidazo[1,2-a]pyridine-3-carboxylateBromine at 7-positionAntitumor activity

The uniqueness of this compound lies in its specific combination of substituents (bromine and ethoxycarbonyl), which may confer distinct biological activities compared to its analogs.

Future Research Directions

Further studies are necessary to fully understand the pharmacodynamics and pharmacokinetics of this compound. Key areas for future research include:

  • In vivo studies : To evaluate the therapeutic efficacy and safety profile.
  • Mechanistic studies : To clarify the molecular interactions with biological targets.
  • Formulation development : To enhance bioavailability and targeted delivery.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variation: Halogens and Functional Groups

Ethyl 8-chloro-7-iodoimidazo[1,2-a]pyridine-2-carboxylate (CAS: N/A)
  • Structure : Chlorine (Cl) at position 8, iodine (I) at position 5.
  • Synthesis: Prepared from 2-amino-3-chloro-4-iodopyridine and ethyl bromopyruvate.
  • Yield : 95% .
  • Melting Point : 249°C .
  • Key Difference : The larger iodine atom increases molecular weight (MW ≈ 350 g/mol) and may sterically hinder cross-coupling reactions compared to bromine .
Ethyl 6-bromo-8-fluoroimidazo[1,2-a]pyridine-2-carboxylate (CAS: 1260763-32-3)
  • Structure : Bromine (Br) at position 6, fluorine (F) at position 8.
  • Molecular Weight : 287.09 g/mol .
  • Key Difference : Fluorine’s electronegativity enhances metabolic stability and bioavailability but reduces reactivity in nucleophilic substitutions compared to bromine .
Ethyl 8-hydroxyimidazo[1,2-a]pyridine-2-carboxylate (CAS: 1185291-62-6)
  • Structure : Hydroxyl (-OH) group at position 8.
  • Molecular Weight : 208.21 g/mol .

Methyl-Substituted Derivatives

Ethyl 8-bromo-6-methylimidazo[1,2-a]pyridine-2-carboxylate (CAS: 847446-55-3)
  • Structure : Methyl (-CH₃) at position 6, bromine at position 8.
  • Applications : Used as a chemical intermediate with 98% purity .
Ethyl 6-bromo-8-methylimidazo[1,2-a]pyridine-2-carboxylate (CAS: 907945-82-8)
  • Structure : Bromine at position 6, methyl at position 8.
  • Purity : 98% .
  • Key Difference : Positional isomerism alters electronic effects; bromine at position 6 may direct electrophilic substitutions differently .

Multi-Halogenated Derivatives

Ethyl 6,8-dibromo-5-methylimidazo[1,2-a]pyridine-2-carboxylate (CAS: 859787-43-2)
  • Structure : Bromine at positions 6 and 8, methyl at position 4.
  • Similarity Score : 0.99 (vs. target compound: 0.92) .
  • Key Difference : Dual bromine atoms increase molecular weight (MW ≈ 347 g/mol) and provide multiple sites for cross-coupling, enabling complex functionalization .
Ethyl 6-bromo-3-chloro-8-(trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxylate (CAS: 1121056-78-7)
  • Structure : Bromine (6), chlorine (3), trifluoromethyl (-CF₃) (8).
  • Hazard Profile : Labeled for acute toxicity (H302, H315) and respiratory irritation (H335) .
  • Key Difference : The trifluoromethyl group enhances electron-withdrawing effects, stabilizing the ring system but increasing synthetic complexity .

Comparative Data Table

Compound Name (CAS) Substituents Molecular Weight (g/mol) Melting Point (°C) Key Reactivity/Application
Ethyl 8-bromo-1,5-dihydroimidazo[1,2-a]pyridine-2-carboxylate (1038393-19-9) Br at 8 269.09 N/A Suzuki cross-coupling
Ethyl 8-chloro-7-iodoimidazo[1,2-a]pyridine-2-carboxylate (N/A) Cl at 8, I at 7 ~350 249 Steric hindrance in reactions
Ethyl 6-bromo-8-fluoroimidazo[1,2-a]pyridine-2-carboxylate (1260763-32-3) Br at 6, F at 8 287.09 N/A Enhanced metabolic stability
Ethyl 8-hydroxyimidazo[1,2-a]pyridine-2-carboxylate (1185291-62-6) OH at 8 208.21 N/A Improved solubility
Ethyl 8-bromo-6-methylimidazo[1,2-a]pyridine-2-carboxylate (847446-55-3) Br at 8, CH₃ at 6 ~283 N/A Increased lipophilicity

Q & A

Q. What are the established synthetic routes for Ethyl 8-bromo-1,5-dihydroimidazo[1,2-a]pyridine-2-carboxylate, and how are reaction conditions optimized?

Methodological Answer: The compound is typically synthesized via cyclocondensation of 2-aminopyridine derivatives with ethyl bromopyruvate. Key steps include:

  • Substitution Reaction : Ethyl bromopyruvate reacts with 2-aminopyridine in refluxing ethanol to form the imidazo[1,2-a]pyridine core. Subsequent bromination at the 8-position is achieved using bromine or NBS (N-bromosuccinimide) under controlled conditions .
  • Optimization : Yield improvements (e.g., 87–94%) are achieved by adjusting solvent polarity (ethanol vs. DMF), temperature (reflux vs. 80°C), and stoichiometry of brominating agents. Catalyst screening (e.g., CuSO₄) can suppress side reactions .

Q. Table 1: Comparison of Synthetic Conditions

StepStarting MaterialsConditionsYieldReference
Core Formation2-aminopyridine, ethyl bromopyruvateEthanol, reflux87%
BrominationNBS, DMF80°C, 12h91%
PurificationColumn chromatographyHexane/EtOAc (3:1)>95%

Q. How is the structure of this compound validated, and what analytical techniques are critical?

Methodological Answer: Structural confirmation relies on:

  • NMR Spectroscopy : ¹H and ¹³C NMR identify substituent positions (e.g., bromine at C8, ester at C2). Key shifts: δ ~7.5–8.5 ppm (aromatic protons), δ ~170 ppm (ester carbonyl) .
  • X-ray Crystallography : SHELX software refines crystal structures, confirming bond lengths (e.g., C-Br: ~1.89 Å) and dihedral angles .
  • Mass Spectrometry : HRMS (ESI) validates molecular weight (e.g., [M+H]⁺ calc. 299.01; found 299.02) .

Q. What safety protocols are essential when handling this compound?

Methodological Answer: Critical safety measures include:

  • Personal Protective Equipment (PPE) : Gloves, goggles, and lab coats to avoid skin/eye contact (P280, P262) .
  • Ventilation : Use fume hoods (P271) to prevent inhalation of vapors/dust.
  • Waste Disposal : Segregate halogenated waste (P501) and avoid environmental release (P273) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported synthetic yields or byproduct formation?

Methodological Answer:

  • Reproducibility Checks : Validate reaction parameters (e.g., purity of ethyl bromopyruvate, moisture control).
  • Byproduct Analysis : Use HPLC or GC-MS to identify impurities (e.g., di-brominated derivatives). Adjust bromine equivalents or reaction time to suppress undesired pathways .
  • Computational Modeling : DFT calculations predict reactive sites, guiding selective bromination .

Q. What strategies are effective for studying structure-activity relationships (SAR) in medicinal chemistry applications?

Methodological Answer:

  • Derivatization : Synthesize analogs (e.g., 8-Cl, 8-NH₂) via nucleophilic substitution or Pd-catalyzed cross-coupling .
  • Biological Assays : Test inhibition of kinases (e.g., CDK) or antiproliferative activity in cancer cell lines (IC₅₀ values). Use dose-response curves to correlate substituents with potency .
  • Molecular Docking : Map ligand interactions with target proteins (e.g., ATP-binding pockets) using AutoDock Vina .

Q. How can crystallization challenges (e.g., low diffraction quality) be addressed during structural analysis?

Methodological Answer:

  • Solvent Screening : Test polar/non-polar solvent mixtures (e.g., DCM/hexane) to improve crystal growth.
  • Temperature Gradients : Slow cooling from saturated solutions enhances lattice formation.
  • SHELX Refinement : Use TWINABS for handling twinned data or high-resolution synchrotron sources for weak diffractors .

Q. What experimental designs are optimal for evaluating the compound’s stability under physiological conditions?

Methodological Answer:

  • pH Stability Studies : Incubate the compound in buffers (pH 1–10) at 37°C. Monitor degradation via LC-MS at intervals (0–48h).
  • Metabolic Stability : Use liver microsomes to assess CYP450-mediated metabolism. Identify metabolites using Q-TOF MS .

Q. How can researchers mitigate hazards during large-scale synthesis without compromising yield?

Methodological Answer:

  • Flow Chemistry : Continuous reactors minimize exposure to hazardous reagents (e.g., bromine).
  • In Situ Quenching : Neutralize excess bromine with Na₂S₂O₃ to prevent exothermic side reactions .

Q. What advanced spectroscopic techniques can elucidate electronic effects of the bromo substituent?

Methodological Answer:

  • UV-Vis Spectroscopy : Compare λₘₐₓ shifts to assess conjugation changes.
  • Electrochemical Analysis : Cyclic voltammetry reveals redox potentials influenced by bromine’s electron-withdrawing effects .

Q. How do steric and electronic factors influence regioselectivity in further functionalization (e.g., Suzuki coupling)?

Methodological Answer:

  • Steric Maps : Calculate Connolly surfaces to predict accessible reaction sites.
  • Catalyst Screening : Pd(PPh₃)₄ vs. PdCl₂(dppf) for coupling at C8 vs. C6. Monitor regioselectivity via NOESY NMR .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.